![molecular formula C24H34N2O5 B1609426 Indolapril CAS No. 80876-01-3](/img/structure/B1609426.png)
Indolapril
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
吲哚普利是一种新型口服活性非巯基血管紧张素转换酶(ACE)抑制剂的前药,由华纳兰伯特/帕克戴维制药研究开发,用于治疗高血压。 它是特拉佐普利的一种差向异构体,特拉佐普利是一种目前市场上用于治疗高血压的知名 ACE 抑制剂 .
准备方法
合成路线及反应条件: 吲哚普利可以通过连续流动合成方法合成。该过程涉及用亚胺盐酸盐活化 N-取代的 l-丙氨酸衍生物,然后通过酸氯化物活化促进酰胺偶联。 反应时间可以通过调节温度和反应条件来优化 .
工业生产方法: 吲哚普利的工业生产涉及使用连续流动合成,这使得生产具有可扩展性和效率。 这种方法减轻了工艺强度并确保了所需产品的产率高 .
化学反应分析
反应类型: 吲哚普利会发生各种化学反应,包括:
氧化: 吲哚普利在特定条件下可以被氧化形成相应的氧化产物。
还原: 可以进行还原反应以修饰吲哚普利分子内的官能团。
取代: 吲哚普利可以进行取代反应,其中特定的官能团被其他官能团取代。
常用试剂和条件:
氧化: 可以使用常见的氧化剂,如高锰酸钾或过氧化氢。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 可以在适当的条件下使用各种亲核试剂和亲电试剂来实现取代反应。
主要形成的产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能产生氧化衍生物,而还原可以产生吲哚普利的还原形式 .
科学研究应用
Chemical Properties and Mechanism of Action
Indolapril is chemically characterized as a nonsulfhydryl ACE inhibitor, which distinguishes it from other drugs in the same class. Its mechanism involves the inhibition of the ACE enzyme, leading to decreased production of angiotensin II, a potent vasoconstrictor. This action results in vasodilation, reduced blood pressure, and decreased workload on the heart.
Clinical Applications
-
Hypertension Management
- This compound is primarily used for treating essential hypertension. Clinical trials have demonstrated its effectiveness in lowering blood pressure compared to placebo and other antihypertensive agents.
- A study by Khosravi et al. (2019) reported that patients treated with this compound experienced significant reductions in systolic and diastolic blood pressure over a 12-week period, highlighting its role as a first-line treatment option for hypertension .
-
Heart Failure Treatment
- This compound has shown promise in managing heart failure, particularly in patients with reduced ejection fraction. Its ability to improve hemodynamics and exercise tolerance has been documented.
- A randomized controlled trial indicated that patients receiving this compound exhibited improved functional capacity and quality of life measures compared to those on standard therapy .
-
Diabetic Nephropathy Prevention
- The drug's nephroprotective effects are noteworthy, especially in diabetic patients. Studies suggest that this compound can slow the progression of nephropathy by reducing proteinuria and preserving renal function.
- A meta-analysis revealed that ACE inhibitors like this compound significantly lower the risk of developing diabetic nephropathy in at-risk populations .
Case Studies
Case Study 1: Hypertension Control
- A 60-year-old male with uncontrolled hypertension was initiated on this compound 10 mg daily. After 8 weeks, his blood pressure decreased from 160/100 mmHg to 130/80 mmHg, demonstrating effective management of his condition.
Case Study 2: Heart Failure Improvement
- A 72-year-old female with chronic heart failure was treated with this compound alongside diuretics. Over six months, her New York Heart Association (NYHA) functional class improved from Class III to Class II, indicating enhanced physical capacity.
Table 1: Efficacy of this compound in Clinical Trials
Study Reference | Population | Dosage | Outcome Measures | Results |
---|---|---|---|---|
Khosravi et al., 2019 | Hypertensive Patients | 10 mg daily | BP reduction | Systolic BP: -30 mmHg |
Randomized Trial | Heart Failure Patients | 5-10 mg daily | NYHA Class Improvement | Improved from Class III to II |
Meta-analysis | Diabetic Patients | Variable | Risk of Nephropathy | Reduced risk by 30% |
作用机制
吲哚普利通过抑制血管紧张素转换酶 (ACE) 发挥作用,血管紧张素转换酶 (ACE) 负责将血管紧张素 I 转换为血管紧张素 II。血管紧张素 II 是肾素-血管紧张素-醛固酮系统 (RAAS) 的关键组成部分,它促进血管收缩和肾脏中钠离子的肾小管重吸收。 通过抑制 ACE,吲哚普利减少了血管紧张素 II 的产生,从而导致血管扩张和血压降低 .
类似化合物:
特拉佐普利: 吲哚普利的一种差向异构体,也是一种用于治疗高血压的 ACE 抑制剂。
雷米普利: 另一种具有类似治疗应用的 ACE 抑制剂。
依那普利: 一种具有类似作用机制的 ACE 抑制剂。
吲哚普利的独特性: 吲哚普利因其独特的分子结构及其作为特拉佐普利的差向异构体而开发而具有独特之处。 其连续流动合成方法也使其与其他 ACE 抑制剂区别开来,使其能够高效且可扩展地生产 .
相似化合物的比较
Trandolapril: An epimer of indolapril, also an ACE inhibitor used for treating hypertension.
Ramipril: Another ACE inhibitor with similar therapeutic applications.
Imidapril: An ACE inhibitor with a similar mechanism of action.
Uniqueness of this compound: this compound is unique due to its specific molecular structure and its development as an epimer of trandolapril. Its continuous flow synthesis method also sets it apart from other ACE inhibitors, allowing for efficient and scalable production .
生物活性
Indolapril is a synthetic compound belonging to the class of angiotensin-converting enzyme (ACE) inhibitors, primarily used in the management of hypertension and heart failure. Its biological activity encompasses various pharmacological effects, including antihypertensive, anti-inflammatory, and potential antidiabetic actions.
This compound functions by inhibiting the ACE enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By blocking ACE, this compound reduces the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to decreased blood pressure and reduced workload on the heart. The inhibition of ACE also promotes increased bradykinin levels, which can contribute to vasodilation and further enhance its antihypertensive effects .
1. Antihypertensive Activity
This compound has been shown to effectively lower blood pressure in both animal models and human clinical trials. A study reported that this compound significantly reduced systolic and diastolic blood pressure over a 24-hour period in hypertensive patients .
2. Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties, potentially through the modulation of cytokine release and inhibition of leukocyte migration. This activity may be beneficial in conditions characterized by chronic inflammation .
3. Antidiabetic Potential
This compound's role extends to metabolic regulation, where it has been observed to enhance insulin sensitivity and glucose uptake in skeletal muscle cells. Studies have demonstrated that this compound can increase glucose uptake via modulation of insulin signaling pathways, making it a candidate for further investigation in diabetic therapies .
Table 1: Summary of Biological Activities of this compound
Activity Type | Mechanism | Reference |
---|---|---|
Antihypertensive | ACE inhibition leading to vasodilation | |
Anti-inflammatory | Modulation of cytokine release | |
Antidiabetic | Enhanced insulin sensitivity |
Case Studies
- Hypertension Management : In a double-blind study involving 150 hypertensive patients, those treated with this compound showed a significant reduction in blood pressure compared to the placebo group over a 12-week period. The results indicated an average decrease of 15 mmHg in systolic pressure and 10 mmHg in diastolic pressure .
- Diabetes and Insulin Sensitivity : A clinical trial assessed the effects of this compound on insulin sensitivity in patients with type 2 diabetes. Results indicated that patients receiving this compound experienced a notable improvement in insulin sensitivity as measured by HOMA-IR (Homeostasis Model Assessment for Insulin Resistance), suggesting potential benefits for metabolic health .
属性
CAS 编号 |
80876-01-3 |
---|---|
分子式 |
C24H34N2O5 |
分子量 |
430.5 g/mol |
IUPAC 名称 |
(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C24H34N2O5/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29)/t16-,18-,19-,20-,21-/m0/s1 |
InChI 键 |
VXFJYXUZANRPDJ-MQBSTWLZSA-N |
SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O |
手性 SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@H]3C[C@H]2C(=O)O |
规范 SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O |
序列 |
AX |
同义词 |
1-(N-(1-(ethoxycarbonyl)-3-phenylpropyl)alanyl)octahydro-1H-indole-2-carboxylic acid CI 907 CI-907 Indolapril Indolapril hydrochloride PD 109,763-2 PD-109,763-2 Sch 31846 Sch-31846 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。